
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the CAS Number: 1375473-09-8 . It has a molecular weight of 197.71 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h6-7,12H,3-5H2,1-2H3;1H . The InChI key is HAUCRYYBFFRYTM-UHFFFAOYSA-N .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Effects
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has shown potential in analgesic and anti-inflammatory applications. Research indicates that it exhibits pronounced anti-inflammatory effects and could be used in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Chemistry and Synthesis
The compound has been involved in studies exploring its chemistry and synthesis. For example, it was used in the cyclisation of N -(1,1-dimethylpropargyl) anilines, demonstrating the reactivity of its heterocyclic ring (Williamson & Ward, 2005).
Local Anesthetic Activity and Toxicity
Further studies have evaluated its local anesthetic activity, acute toxicity, and structure–toxicity relationship. These studies suggest that compounds of this compound exhibit high local anesthetic activity and variable hepatotoxicity (Azamatov et al., 2023).
Biological Activities
Research has also delved into the potential biological activities of the compound. For instance, its derivatives have been shown to have activity as peroxisome proliferator activated receptor agonists, with implications in the treatment of type-2 diabetes (Bunce et al., 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of certain derivatives of this compound have been studied, providing insights into its chemical properties and potential applications (Kharchenko et al., 1987).
Pesticidal Activities
Additionally, the compound has been investigated for its pesticidal activities. Certain derivatives have shown promising herbicidal and insecticidal activities, suggesting potential use in agriculture (Pyrko, 2022).
Antifungal and Contraceptive Activities
Exploratory studies have synthesized novel tetrahydroisoquinolines, including derivatives of this compound, with both antifungal and contraceptive activities (Rong-mei, 2006).
Antiglioma Agents
Finally, some analogs have been evaluated for their antiglioma activity, showing potential as therapeutic agents in the treatment of gliomas (Patil et al., 2010).
Mecanismo De Acción
Target of Action
It is known that the quinoline core, a structural motif of this compound, is found in numerous synthetic and natural compounds used in medicinal, bioorganic, agrochemical, and industrial chemistry . These compounds have a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .
Mode of Action
Quinoline derivatives, which share a similar structure, are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in various transformations due to the presence of the double ring structure and a heteroatom (n) in their molecules .
Result of Action
Quinoline derivatives are known to have a wide range of bioactivities .
Safety and Hazards
Propiedades
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h6-7,12H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUCRYYBFFRYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



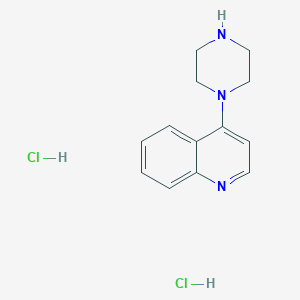
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)
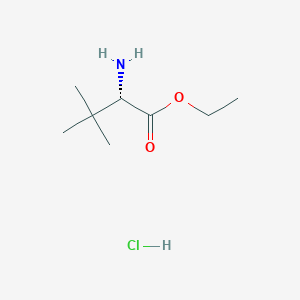
amine](/img/structure/B1433096.png)

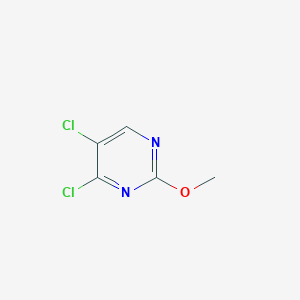
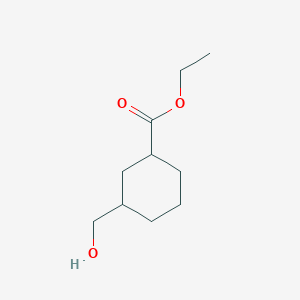
![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
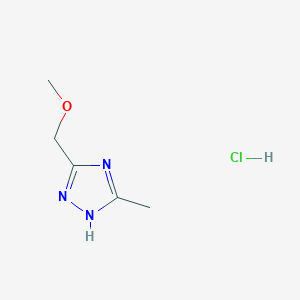
![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)